MARK4 inhibitor 1
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Overview
Description
MARK4 inhibitor 1 is a potent and selective inhibitor of microtubule affinity-regulating kinase 4 (MARK4). This compound has shown significant potential in inhibiting cancer cell proliferation, metastasis, and inducing apoptosis . MARK4 is a serine-threonine kinase that plays a crucial role in various cellular processes, including cell division, cell cycle control, and microtubule dynamics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MARK4 inhibitor 1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One of the synthetic routes involves the use of vanillin-isatin hybrids, which are designed, synthesized, and characterized for their MARK4 inhibitory potential . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure to achieve the desired product.
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis methods while ensuring the purity and yield of the compound. This involves optimizing reaction conditions, using high-quality raw materials, and employing advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
MARK4 inhibitor 1 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: Substitution reactions involve the replacement of specific functional groups in the compound with other groups, resulting in new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents (e.g., ethanol, methanol). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with altered chemical properties and biological activities
Scientific Research Applications
MARK4 inhibitor 1 has a wide range of scientific research applications, including:
Cancer Research: The compound has shown significant potential in inhibiting cancer cell proliferation, metastasis, and inducing apoptosis. It is being studied for its potential use in developing new anticancer therapies.
Neurodegenerative Disorders: This compound is being explored for its potential in treating neurodegenerative disorders such as Alzheimer’s disease. The compound’s ability to inhibit tau phosphorylation makes it a promising candidate for therapeutic development.
Metabolic Disorders: The compound is also being investigated for its role in treating metabolic disorders such as diabetes and obesity. MARK4’s involvement in various signaling pathways makes it a potential target for drug development in these areas.
Mechanism of Action
MARK4 inhibitor 1 exerts its effects by inhibiting the activity of microtubule affinity-regulating kinase 4 (MARK4). MARK4 phosphorylates microtubule-associated proteins, causing their detachment from microtubules and increasing microtubule dynamics . By inhibiting MARK4, the compound prevents the phosphorylation of these proteins, thereby stabilizing microtubules and disrupting cellular processes such as cell division and migration . This mechanism is particularly important in cancer cells, where increased microtubule dynamics contribute to uncontrolled cell proliferation and metastasis .
Comparison with Similar Compounds
MARK4 inhibitor 1 is unique in its high selectivity and potency as a MARK4 inhibitor. It has been compared with other similar compounds, including:
Vanillin-Isatin Hybrids: These compounds have shown significant MARK4 inhibitory potential and are being studied for their anticancer activities.
Acetylcholinesterase Inhibitors: Compounds such as donepezil and rivastigmine tartrate have been shown to inhibit MARK4 and are being explored for their potential in treating Alzheimer’s disease.
Rosmarinic Acid: This natural compound has demonstrated MARK4 inhibitory activity and is being investigated for its anticancer effects.
This compound stands out due to its high binding affinity and strong inhibitory potential, making it a promising candidate for further research and development in various therapeutic areas.
Biological Activity
Microtubule Affinity Regulating Kinase 4 (MARK4) is a serine/threonine kinase that plays a pivotal role in regulating cell polarity, microtubule dynamics, and various cellular processes such as apoptosis and cell cycle progression. MARK4 has emerged as a significant therapeutic target in various diseases, including neurodegenerative disorders and cancers. This article focuses on the biological activity of MARK4 inhibitor 1, summarizing recent findings, case studies, and experimental data.
MARK4 inhibitors target the kinase's active site, preventing its phosphorylation activity on downstream substrates. This inhibition can lead to the restoration of microtubule stability and modulation of cellular signaling pathways involved in disease progression.
Key Findings from Recent Studies
- Binding Affinity : Molecular docking studies have shown that various compounds, including Naringenin and Rosmarinic Acid (RA), exhibit strong binding affinities to MARK4. For instance, RA has an IC50 value of 6.204 µM, indicating effective inhibition of MARK4 activity .
- Cellular Effects : In vitro studies have demonstrated that MARK4 inhibitors can induce apoptosis in cancer cells. For example, acridone derivatives have been shown to significantly inhibit cell proliferation and induce oxidative stress in MCF-7 breast cancer cells, with IC50 values ranging from 1.80 µM to 14.12 µM depending on the specific derivative used .
- Therapeutic Potential : The inhibition of MARK4 has been linked to potential therapeutic effects against neurodegenerative diseases like Alzheimer's disease by reducing tau hyperphosphorylation and mitigating neurotoxic effects . Additionally, targeting MARK4 may provide strategies for cancer treatment by hindering tumor progression and metastasis .
Data Table: Summary of Key Inhibitors and Their Biological Activities
Case Study 1: Naringenin as a MARK4 Inhibitor
A study investigating Naringenin's effects on MARK4 revealed that it inhibits kinase activity effectively without significantly affecting the viability of HEK 293 cells but showing pronounced effects on SH-SY5Y neuronal cells . The research highlighted Naringenin's potential as a therapeutic agent for neurodegenerative diseases.
Case Study 2: Rosmarinic Acid in Cancer Therapy
Rosmarinic Acid was evaluated for its inhibitory effects on MARK4, demonstrating significant binding affinity and stability through molecular dynamics simulations. The compound not only inhibited MARK4 activity but also induced apoptosis in cancer cells, suggesting its potential as a therapeutic candidate for MARK4-associated cancers .
Properties
Molecular Formula |
C20H18N6O3 |
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Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-[(2-hydroxy-7-methyl-1H-indol-3-yl)imino]-1-[(4-methoxyphenyl)methyl]triazole-4-carboxamide |
InChI |
InChI=1S/C20H18N6O3/c1-12-4-3-5-15-17(12)21-20(28)18(15)23-24-19(27)16-11-26(25-22-16)10-13-6-8-14(29-2)9-7-13/h3-9,11,21,28H,10H2,1-2H3 |
InChI Key |
KACGMLSYPGROFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(N2)O)N=NC(=O)C3=CN(N=N3)CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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